5-Fluoropentyl methanesulfonate
Overview
Description
5-Fluoropentyl methanesulfonate is a chemical compound that belongs to the class of methanesulfonates It is characterized by the presence of a 5-fluoropentyl group attached to a methanesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoropentyl methanesulfonate typically involves the reaction of 5-fluoropentanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
5-Fluoropentanol+Methanesulfonyl chloride→5-Fluoropentyl methanesulfonate+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoropentyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines or thiols.
Oxidation: The fluoropentyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The compound can be reduced to form 5-fluoropentane.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Formation of 5-fluoropentyl derivatives such as 5-fluoropentyl azide or 5-fluoropentyl thiocyanate.
Oxidation: Formation of 5-fluoropentanoic acid or 5-fluoropentanol.
Reduction: Formation of 5-fluoropentane.
Scientific Research Applications
5-Fluoropentyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a labeling reagent for biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoropentyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can undergo nucleophilic substitution reactions, allowing the compound to modify nucleophilic sites on biomolecules. This property makes it useful in the synthesis of complex organic molecules and in biochemical labeling.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoropentyl bromide
- 5-Fluoropentyl chloride
- 5-Fluoropentyl acetate
Comparison
Compared to other 5-fluoropentyl derivatives, 5-Fluoropentyl methanesulfonate is unique due to its methanesulfonate group, which provides distinct reactivity and stability. The methanesulfonate group is a better leaving group in nucleophilic substitution reactions compared to halides, making this compound more reactive in certain synthetic applications.
Properties
IUPAC Name |
5-fluoropentyl methanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FO3S/c1-11(8,9)10-6-4-2-3-5-7/h2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSPPYAKPHOYDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCCCCF | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13FO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50289904 | |
Record name | 5-fluoropentyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50289904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
407-66-9 | |
Record name | NSC65342 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65342 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-fluoropentyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50289904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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